N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034441-62-6
VCID: VC4839774
InChI: InChI=1S/C12H9N3O4/c16-11-4-8(13-5-14-11)12(17)15-7-1-2-9-10(3-7)19-6-18-9/h1-5H,6H2,(H,15,17)(H,13,14,16)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Molecular Formula: C12H9N3O4
Molecular Weight: 259.221

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide

CAS No.: 2034441-62-6

Cat. No.: VC4839774

Molecular Formula: C12H9N3O4

Molecular Weight: 259.221

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide - 2034441-62-6

Specification

CAS No. 2034441-62-6
Molecular Formula C12H9N3O4
Molecular Weight 259.221
IUPAC Name N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Standard InChI InChI=1S/C12H9N3O4/c16-11-4-8(13-5-14-11)12(17)15-7-1-2-9-10(3-7)19-6-18-9/h1-5H,6H2,(H,15,17)(H,13,14,16)
Standard InChI Key QJVGXTCEXRTVGJ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)NC=N3

Introduction

Dihydroxypyrimidine Carboxamides

Compounds like 5,6-dihydroxypyrimidine-4-carboxamides have been studied for their role as HIV integrase inhibitors. These compounds are crucial in preventing or treating HIV infections by inhibiting the integration of viral DNA into the host genome . While not directly related to N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide, they share a similar pyrimidine backbone, which is a common motif in biologically active molecules.

Benzodioxol-Containing Compounds

Compounds containing the benzodioxol moiety, such as N-(1,3-benzodioxol-5-yl)-6-hydroxy-N-methyl-3-[(3-methylphenyl)methyl]-2H-indazole-5-carboxamide, exhibit diverse biological activities. The benzodioxol ring is often associated with psychoactive substances but can also be found in compounds with potential therapeutic applications .

Potential Biological Activities

Given the structural components of N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide, it may exhibit biological activities similar to those of related compounds. The pyrimidine ring is a common feature in many drugs, including antiviral and anticancer agents. The benzodioxol moiety could contribute to interactions with biological targets, potentially influencing neurotransmitter systems or other cellular processes.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the pyrimidine ring and subsequent modification to introduce the benzodioxol group. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Data Table: Related Compounds

Compound NameMolecular WeightBiological Activity
5,6-Dihydroxypyrimidine-4-carboxamidesVariableHIV Integrase Inhibitors
N-(1,3-benzodioxol-5-yl)-6-hydroxy-N-methyl-3-[(3-methylphenyl)methyl]-2H-indazole-5-carboxamide415.4 g/molPotential Therapeutic Applications
(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione477.4 g/molPotential Biological Activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator